Cerivastatin sodium Cerivastatin sodium Cerivastatin sodium is the sodium salt of cerivastatin. Formerly used to lower cholesterol and prevent cardiovascular disease, it was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity. It is an organic sodium salt and a statin (synthetic). It contains a cerivastatin(1-).
Cerivastatin Sodium is the sodium salt of cerivastatin, a synthetic lipid-lowering agent.
Brand Name: Vulcanchem
CAS No.: 143201-11-0
VCID: VC21339891
InChI: InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1
SMILES: CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Molecular Formula: C26H34FNNaO5
Molecular Weight: 482.5 g/mol

Cerivastatin sodium

CAS No.: 143201-11-0

Cat. No.: VC21339891

Molecular Formula: C26H34FNNaO5

Molecular Weight: 482.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cerivastatin sodium - 143201-11-0

CAS No. 143201-11-0
Molecular Formula C26H34FNNaO5
Molecular Weight 482.5 g/mol
IUPAC Name sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Standard InChI InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1
Standard InChI Key UVXVKMCFVDNBCD-QCVDVZFFSA-N
Isomeric SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na]
SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Canonical SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na]
Appearance Off-White Solid
Melting Point 197-199°C

Chemical Structure and Properties

Cerivastatin sodium is chemically defined as sodium [S-[R*,S*-(E)]]-7-[4-(4-fluorophenyl)-5-methoxymethyl)-2,6bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoate. It has a molecular formula of C26H33FNNaO5 and a molecular weight of 481.5 g/mol . In its pure form, cerivastatin sodium appears as a white to off-white hygroscopic amorphous powder that exhibits high solubility in water, methanol, and ethanol, while being very slightly soluble in acetone .

The compound features a pyridine ring with specific substituents that contribute to its high potency as a statin. The structure contains a fluorophenyl group, methoxymethyl moiety, and two isopropyl substituents on the pyridine ring, with a heptenoic acid chain that includes two hydroxyl groups. This configuration gives cerivastatin sodium its distinctive pharmacological properties and high affinity for its target enzyme.

Physicochemical Properties

PropertyValue
Molecular FormulaC26H33FNNaO5
Molecular Weight481.5 g/mol
Physical StateWhite to off-white hygroscopic amorphous powder
SolubilitySoluble in water, methanol, and ethanol; very slightly soluble in acetone
Protein Binding>99%
Partition CoefficientNot determined (based on available data)

Mechanism of Action

Cerivastatin sodium functions through competitive inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . This enzyme is responsible for converting HMG-CoA to mevalonate, an early and critical step in the cholesterol synthesis pathway. By inhibiting this conversion, cerivastatin effectively reduces cholesterol production in the liver.

The inhibition of HMG-CoA reductase leads to decreased intracellular cholesterol levels in hepatocytes, which triggers a compensatory upregulation of LDL receptors on the cell surface. This increased expression of LDL receptors enhances the clearance of low-density lipoprotein (LDL) particles from the bloodstream, thereby reducing circulating LDL-cholesterol levels .

Cerivastatin demonstrates remarkable potency in enzyme inhibition with a Ki value of 1.3 nM/L . This inhibition constant represents an affinity for the target enzyme that is approximately 70-200 times higher than other statins like lovastatin . The exceptionally high potency of cerivastatin allowed for effective lipid-lowering at microgram doses, in contrast to the milligram doses required for other statins.

Comparative Potency

StatinKi Value (nM)Relative Potency
Cerivastatin1.31 (reference)
Lovastatin150~1/115

Pharmacokinetics

Absorption and Bioavailability

Cerivastatin sodium is readily and completely absorbed from the gastrointestinal tract following oral administration. Plasma concentrations typically reach their peak (Cmax) within 2-3 hours after dosing . The drug exhibits linear pharmacokinetics across its therapeutic dose range (0.05-0.8 mg), with both Cmax and area under the curve (AUC) being proportional to the administered dose .

The mean absolute oral bioavailability of cerivastatin is approximately 60% (range 39-101%) due to presystemic first-pass metabolism . Interindividual variability in pharmacokinetic parameters is moderate, with coefficients of variation typically in the range of 30-40% for primary parameters such as AUC, Cmax, and elimination half-life .

Pharmacokinetic Parameters

ParameterValue
Bioavailability60% (range 39-101%)
Time to Peak Plasma Concentration (Tmax)2-3 hours
Plasma Protein Binding>99%
Volume of Distribution0.3 L/kg
Elimination Half-life2-3 hours
MetabolismHepatic (CYP2C8 and CYP3A4)
Excretion70% feces, 30% urine (as metabolites)

Pharmacodynamics

Effects on Lipid Profile

Cerivastatin sodium effectively reduces several components of the lipid profile that are associated with cardiovascular risk. In clinical trials, the drug demonstrated significant reductions in:

  • Total cholesterol (Total-C)

  • Low-density lipoprotein cholesterol (LDL-C)

  • Very low-density lipoprotein cholesterol (VLDL-C)

  • Apolipoprotein B (apo B)

  • Triglycerides (TG)

Additionally, cerivastatin increased high-density lipoprotein cholesterol (HDL-C) and apolipoprotein A1 (apo A1) levels, which are considered beneficial for cardiovascular health .

The lipid-lowering effects become apparent within one week of treatment initiation, with maximal effects typically observed after four weeks of continuous therapy .

Comparative Potency in Animal Models

Studies in animals have demonstrated the exceptional potency of cerivastatin compared to other statins. In acute in vivo studies, cerivastatin inhibited hepatic cholesterol synthesis in rats and dogs by 50% (ED50) at doses as low as 0.002 mg/kg body weight, compared to approximately 0.3 mg/kg for lovastatin .

In subchronic studies with dogs, cerivastatin at 0.03 mg/kg reduced serum LDL cholesterol by 35%, an effect comparable to that achieved with 8-10 mg/kg of lovastatin. In cholestyramine-primed dogs, cerivastatin at 0.1 mg/kg remarkably decreased serum triglycerides by up to 70% .

Clinical Uses and Indications

Cerivastatin sodium was approved and indicated as an adjunct to diet for the treatment of:

  • Primary hypercholesterolemia (Fredrickson Type IIa)

  • Mixed dyslipidemia (Fredrickson Type IIb)

The drug was prescribed when dietary restrictions and other non-pharmacological interventions failed to adequately reduce cholesterol levels. It was part of a comprehensive approach to cardiovascular risk reduction in patients at significantly high risk for atherosclerotic vascular disease due to hypercholesterolemia .

Before initiating therapy, it was recommended to exclude secondary causes of hypercholesterolemia such as poorly controlled diabetes mellitus, hypothyroidism, nephrotic syndrome, dysproteinemias, obstructive liver disease, other drug therapy, and alcoholism .

Dosage and Administration

Standard Dosing

Cerivastatin sodium was commercially available as tablets containing 0.2, 0.3, 0.4, or 0.8 mg of the active ingredient . The recommended dosing regimen was:

  • Initial dose: 100 micrograms (0.1 mg) once daily in the evening

  • Dose adjustments: Increments of 100 micrograms at intervals of at least 4 weeks based on lipid levels and patient response

  • Maximum dose: 300 micrograms (0.3 mg) per day

The drug was typically administered in the evening to align with the diurnal rhythm of cholesterol synthesis, which is highest during nighttime hours.

Special Populations

For patients with severe renal impairment, the maximum recommended dose was limited to 200 micrograms (0.2 mg) once daily . Patients with active liver disease or unexplained persistent elevations in liver enzymes were contraindicated for cerivastatin therapy .

Caution was advised when administering cerivastatin to:

  • Elderly patients, particularly women over 65 years of age with low body weight

  • Patients with a history of liver disease

  • Heavy alcohol consumers

  • Patients with severe renal dysfunction

Drug Interactions

Pharmacokinetic Interactions

  • Erythromycin (CYP3A4 inhibitor): Increased cerivastatin AUC by approximately 50% and Cmax by 24%

  • Cholestyramine: When administered concomitantly, decreased cerivastatin AUC by >22% and Cmax by 40%; this interaction could be minimized by separating the administration times

  • Mibefradil: Increased plasma levels of cerivastatin

  • Antacids: No significant effect on cerivastatin plasma concentrations

  • Cimetidine: No significant effect on cerivastatin plasma concentrations

Pharmacodynamic Interactions and Contraindications

Several combinations increased the risk of myopathy and rhabdomyolysis:

  • HIV protease inhibitors

  • Immunosuppressants

  • Fibric acid derivatives (particularly gemfibrozil)

  • Nicotinic acid at lipid-lowering doses

Additionally, cerivastatin was associated with increased bleeding risk when combined with anticoagulants, though studies with warfarin showed no changes in prothrombin time or clotting factor VII .

Key Drug Interactions

Interacting DrugEffect on CerivastatinMechanismClinical Recommendation
Erythromycin↑ AUC by 50%, ↑ Cmax by 24%CYP3A4 inhibitionDose reduction may be necessary
Cholestyramine↓ AUC by >22%, ↓ Cmax by 40%Reduced absorptionSeparate administration times
Fibrates (esp. gemfibrozil)No significant PK changePharmacodynamicContraindicated due to ↑ risk of rhabdomyolysis
WarfarinNo effect-Monitor INR as a precaution
DigoxinNo effect-No dose adjustment needed

Research Findings

Antiatherosclerotic Effects Beyond Lipid Lowering

Research in WHHL rabbits showed that cerivastatin treatment resulted in favorable changes to atherosclerotic plaque composition, with reductions in macrophage content and extracellular lipid deposits while maintaining smooth muscle cells and collagen fibers . These changes are associated with more stable plaques that are less vulnerable to rupture, suggesting that cerivastatin may have had effects on atherosclerosis beyond simple lipid reduction.

Metabolite Activity

Comparative Analysis

Cerivastatin demonstrated exceptional potency compared to other statins available at the time of its marketing. Its Ki value of 1.3 nM for HMG-CoA reductase was approximately 115-fold lower than lovastatin's Ki of 150 nM , allowing for effective cholesterol reduction at microgram rather than milligram doses.

This high potency was also evident in animal studies, where cerivastatin showed comparable efficacy to lovastatin at doses 150-300 times lower . The ultra-low dosing of cerivastatin (0.1-0.3 mg daily) contrasted sharply with other statins that required 10-80 mg daily doses for therapeutic effect .

Comparative Potency and Dosing of Statins

StatinTypical Daily Dose RangeRelative Potency (based on mg-to-mg comparison)
Cerivastatin0.1-0.3 mg1 (reference)
Lovastatin10-80 mg~1/150
Other statins10-80 mg~1/100 to ~1/200

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